2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S/c1-24-13-4-2-3-11(7-13)15-10-26-18(21-15)22-17(23)9-25-16-6-5-12(19)8-14(16)20/h2-8,10H,9H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAUFLLWSZCZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Dichlorophenoxy Acetamide: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with the previously synthesized thiazole derivative under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Reduced thiazole or amine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide exhibit significant antimicrobial activity. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains. A study demonstrated that thiazole-based acetamides possess potent antibacterial properties, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory potential. Derivatives of 2-(2,4-dichlorophenoxy)acetic acid have been recognized for selectively inhibiting the COX-2 enzyme, which plays a crucial role in inflammatory processes . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.
Herbicidal Activity
The dichlorophenoxy group is well-known for its herbicidal properties. Compounds containing this moiety are widely used in agriculture as selective herbicides. Research has shown that the incorporation of thiazole into the structure enhances its efficacy against certain weed species while minimizing harm to crops .
Pesticidal Properties
In addition to herbicides, compounds similar to this compound are being explored as potential pesticides. Their ability to disrupt biological processes in pests makes them candidates for developing new pest control strategies.
Synthesis and Evaluation of Derivatives
A series of thiazole-containing acetamides were synthesized and evaluated for their biological activities. The results indicated that modifications at various positions on the thiazole ring significantly influenced antimicrobial efficacy and anti-inflammatory activity. For example, the introduction of different aryl groups was correlated with enhanced potency against specific bacterial strains .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with target enzymes such as urease and COX-2. These studies provide insights into the mechanisms by which these compounds exert their biological effects and help guide further modifications to improve activity .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its thiazole ring can interact with enzyme active sites, inhibiting their function, while the phenoxy group can enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The target compound belongs to a broader class of N-(1,3-thiazol-2-yl)acetamide derivatives. Key structural analogs include:
Key Observations:
- The 2,4-dichlorophenoxy group introduces greater lipophilicity compared to simpler acetamide derivatives, which may enhance membrane permeability .
2.3.1 Antimicrobial Activity
- Compound 107b (N-(4-methylthiazol-2-yl)-2-m-tolylacetamide) exhibited MIC values of 6.25–12.5 μg/mL against bacterial strains .
- Target Compound: The 2,4-dichlorophenoxy group may enhance activity against Gram-negative pathogens due to increased lipophilicity, though specific data are unavailable.
2.3.2 Enzyme Inhibition
- Compound 3g (N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide) showed strong α-glucosidase inhibition (63% at 100 μM) .
Hypothesis for Target Compound : The 3-methoxyphenyl group may confer selectivity toward eukaryotic enzymes (e.g., COX/LOX) or microbial targets, as seen in related thiazole derivatives .
Molecular Docking and SAR
- Thiazole Core : Essential for hydrogen bonding with enzyme active sites (e.g., α-glucosidase) .
- Phenoxy Substituents: Chlorine atoms in 2,4-dichlorophenoxy enhance hydrophobic interactions, as observed in docking studies of compound 7a .
- Methoxy Groups : The 3-methoxy group on the phenyl ring may improve solubility while maintaining aromatic stacking interactions .
Biological Activity
2-(2,4-Dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer and antimicrobial effects.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14Cl2N2O3S
- Molecular Weight : 409.29 g/mol
- InChIKey : FQPKWBJMIGTKQW-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with thiazole derivatives in the presence of acetic anhydride. The process is optimized to enhance yield and purity.
Anticancer Activity
Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. A study demonstrated that related thiazole compounds showed IC50 values in the low micromolar range against various cancer cell lines, suggesting that structural modifications can enhance cytotoxicity.
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 (epidermoid carcinoma) | 1.61 ± 1.92 |
| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
The presence of electron-donating groups, such as methoxy groups on phenyl rings, has been correlated with increased activity against cancer cells. Molecular dynamics simulations have shown that these compounds interact with target proteins primarily through hydrophobic contacts, which are crucial for their efficacy .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have indicated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The structure-activity relationship (SAR) studies suggest that the presence of halogen atoms and specific functional groups in the molecule enhances its antimicrobial properties .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the anticancer effects of various thiazole derivatives in combination with doxorubicin. The results showed that the combination therapy significantly reduced cell viability in A-431 and Jurkat cell lines compared to doxorubicin alone, indicating a synergistic effect .
- Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial activity of thiazole derivatives including our compound against clinical isolates of bacteria. The findings revealed that modifications in the thiazole ring structure could lead to enhanced antibacterial activity compared to standard antibiotics .
Q & A
Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how are intermediates purified?
The compound is synthesized via multi-step condensation reactions. A typical route involves:
- Step 1 : Reacting a substituted phenol (e.g., 2,4-dichlorophenol) with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) in DMF to form a chloroacetylated intermediate .
- Step 2 : Condensation with 4-(3-methoxyphenyl)-1,3-thiazol-2-amine using triethylamine as a catalyst in dichloromethane or dioxane .
- Purification : Intermediates are monitored via TLC, and the final product is isolated by recrystallization from ethanol-DMF mixtures or chromatographic separation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and aromatic ring environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, such as hypoglycemic or anticancer effects?
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based assays .
- In Vivo Models : Administer the compound to diabetic (e.g., streptozotocin-induced) or xenograft tumor models in rodents, monitoring blood glucose levels or tumor regression .
- Dose Optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with controls for toxicity (e.g., liver/kidney function tests) .
Q. What strategies address low synthetic yields or impurities in the final product?
- Catalyst Optimization : Replace triethylamine with DMAP or pyridine to enhance reaction efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., acetonitrile) to improve solubility of intermediates .
- Chromatography : Use flash column chromatography with gradient elution (e.g., hexane/ethyl acetate) to remove byproducts .
Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Comparative Analysis : Cross-reference with crystallographic data to validate bond angles and torsion angles .
Q. What methodologies improve the compound’s solubility for in vitro assays?
Q. How can computational tools predict the compound’s mechanism of action or target binding?
Q. What crystallographic insights explain its stability or reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
